![molecular formula C20H16ClF3N2OS B2944790 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide CAS No. 933199-86-1](/img/structure/B2944790.png)

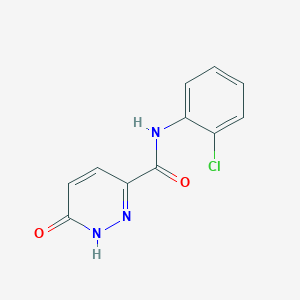

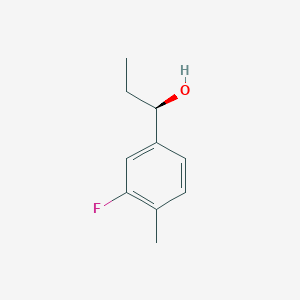

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a benzamide derivative, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring . It also contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring.

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, benzamides can generally be synthesized through the reaction of benzoic acids and amines . The presence of the thiazole ring suggests that a cyclization reaction may be involved in its synthesis.Chemical Reactions Analysis

Benzamides can undergo a variety of reactions. They can participate in nucleophilic substitution reactions at the benzylic position . The presence of the thiazole ring may also influence its reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzamides are typically solid at room temperature .Scientific Research Applications

Anticancer Activity

- A study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against several cancer cell lines. These compounds were synthesized starting from related chemical precursors and showed higher anticancer activities compared to the reference drug etoposide in some cases (B. Ravinaik et al., 2021).

Antipathogenic Activity

- Research on acylthioureas, which are closely related to the queried compound, demonstrated significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These derivatives have potential for further development as antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).

Gelation Properties

- A series of N-(thiazol-2-yl) benzamide derivatives were synthesized and investigated for their gelation behavior. The study aimed to understand the role of methyl functionality and multiple non-covalent interactions in gelation/non-gelation behavior. Some of these amides displayed good stability and low minimum gelator concentration in certain solvent mixtures (P. Yadav & Amar Ballabh, 2020).

Photodynamic Studies

- A study on the photooxidation of 2,4,5-triphenylthiazole, which shares structural similarities with the queried compound, revealed insights into the photodynamic action in biological systems. The study found that photooxidation in different environments yielded various products, suggesting possible mechanisms for these reactions (T. Matsuura & I. Saito, 1969).

Antimicrobial Properties

- Novel thiazolo[5,4-d]pyrimidines were synthesized and screened for activity against the intermediate host of schistosomiasis, B. alexandrina snails. These findings highlight the potential of thiazole derivatives, related to the queried compound, in developing molluscicidal properties (K. El-bayouki & W. Basyouni, 1988).

Mechanism of Action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with thiazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways

Result of Action

Given the wide range of biological activities associated with thiazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects

properties

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClF3N2OS/c1-12-17(28-19(26-12)14-4-8-16(21)9-5-14)10-11-25-18(27)13-2-6-15(7-3-13)20(22,23)24/h2-9H,10-11H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWWFWKVYIGLPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClF3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B2944707.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2944708.png)

![1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2944709.png)

![N-[ethyl(phenyl)carbamoyl]-beta-alanine](/img/structure/B2944723.png)

![2-[(4-Benzylpiperidino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether](/img/structure/B2944724.png)

![1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2944727.png)